molecular formula C11H18O B8319363 2,6,6-Trimethyl-2-cyclohexenyl methyl ketone CAS No. 37709-66-3

2,6,6-Trimethyl-2-cyclohexenyl methyl ketone

Cat. No. B8319363
CAS RN: 37709-66-3
M. Wt: 166.26 g/mol
InChI Key: XFMMYPDDHPSAIH-UHFFFAOYSA-N
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Patent
US06822121B2

Procedure details

In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer, placed were 2,6,6-trimethyl-3-cyclohexenyl methyl ketone (10 g) synthesized in Referential Example 1, potassium methoxide (2.5 g), dimethyl sulfoxide (30 ml) and, as an internal standard substance for the analysis by gas chromatography, cyclododecane (3 g). The mixture was reacted at 120° C. for 2.5 hours. The reaction mixture was treated in an usual manner. Analysis by gas chromatography showed that the content of trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone was 4.4%, while those of 2,6,6-trimethyl-2-cyclohexenyl methyl ketone and 2,6,6-trimethyl-1-cyclohexenyl methyl ketone produced by the above reaction were 69.8% and 25.8%, respectively. As a result of calculation, the yield of the mixture of these three methyl ketones was found to be 8.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]=[CH:6][CH:5]1[CH3:12])=[O:3].C[O-].[K+].C1CCCCCCCCCCC1.[CH3:28][C:29]([C@@H:31]1[C:36]([CH3:38])([CH3:37])[CH2:35][CH:34]=[CH:33][C@H:32]1[CH3:39])=[O:30]>CS(C)=O>[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH2:7][CH:6]=[C:5]1[CH3:12])=[O:3].[CH3:28][C:29]([C:31]1[C:36]([CH3:38])([CH3:37])[CH2:35][CH2:34][CH2:33][C:32]=1[CH3:39])=[O:30] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1C(C=CCC1(C)C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
C1CCCCCCCCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[C@H]1[C@@H](C=CCC1(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 120° C. for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in an usual manner

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1C(=CCCC1(C)C)C
Name
Type
product
Smiles
CC(=O)C1=C(CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06822121B2

Procedure details

In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer, placed were 2,6,6-trimethyl-3-cyclohexenyl methyl ketone (10 g) synthesized in Referential Example 1, potassium methoxide (2.5 g), dimethyl sulfoxide (30 ml) and, as an internal standard substance for the analysis by gas chromatography, cyclododecane (3 g). The mixture was reacted at 120° C. for 2.5 hours. The reaction mixture was treated in an usual manner. Analysis by gas chromatography showed that the content of trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone was 4.4%, while those of 2,6,6-trimethyl-2-cyclohexenyl methyl ketone and 2,6,6-trimethyl-1-cyclohexenyl methyl ketone produced by the above reaction were 69.8% and 25.8%, respectively. As a result of calculation, the yield of the mixture of these three methyl ketones was found to be 8.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]=[CH:6][CH:5]1[CH3:12])=[O:3].C[O-].[K+].C1CCCCCCCCCCC1.[CH3:28][C:29]([C@@H:31]1[C:36]([CH3:38])([CH3:37])[CH2:35][CH:34]=[CH:33][C@H:32]1[CH3:39])=[O:30]>CS(C)=O>[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH2:7][CH:6]=[C:5]1[CH3:12])=[O:3].[CH3:28][C:29]([C:31]1[C:36]([CH3:38])([CH3:37])[CH2:35][CH2:34][CH2:33][C:32]=1[CH3:39])=[O:30] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1C(C=CCC1(C)C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
C1CCCCCCCCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[C@H]1[C@@H](C=CCC1(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 120° C. for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in an usual manner

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1C(=CCCC1(C)C)C
Name
Type
product
Smiles
CC(=O)C1=C(CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.